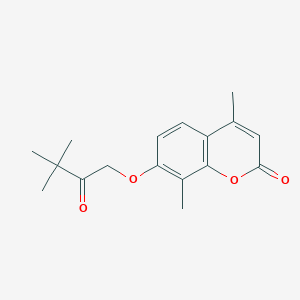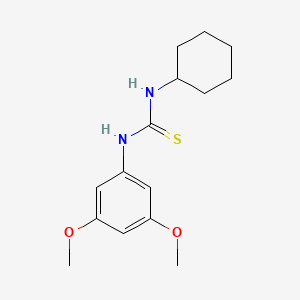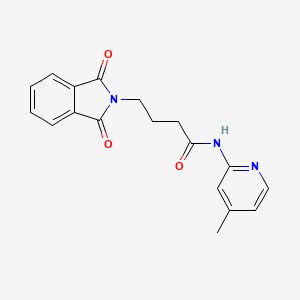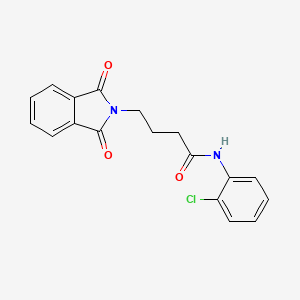
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-one, also known as DMOB-Dimethylchromenone, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone is not fully understood. However, studies have shown that it may act through various pathways, including the inhibition of enzymes involved in cancer cell growth and the modulation of immune responses.
Biochemical and Physiological Effects:
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also reduces the production of inflammatory cytokines and inhibits the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone in lab experiments is its synthetic nature, which allows for consistent and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone. One potential direction is the development of 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone-based therapies for cancer, inflammation, and viral infections. Another direction is the study of its mechanism of action to gain a better understanding of its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone in humans.
Synthesemethoden
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone is synthesized through a reaction between 3,3-dimethylacrylic acid and 4,8-dimethylcoumarin in the presence of a base catalyst. The reaction results in the formation of 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone has been studied extensively for its potential therapeutic properties. Recent studies have shown that 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone has anti-cancer, anti-inflammatory, and anti-viral properties. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses.
Eigenschaften
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-10-8-15(19)21-16-11(2)13(7-6-12(10)16)20-9-14(18)17(3,4)5/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLRBASYRGXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5803944.png)
methanone](/img/structure/B5803951.png)
![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)
![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)

![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)
![N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)


![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)